

The Structure and Function of SAHM1 Peptide: A Technical Guide

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Compound of Interest

Compound Name: SAHM1

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Introduction

SAHM1 (Stapled α -Helical Peptide derived from Mastermind-like 1) is a synthetically engineered peptide that acts as a potent inhibitor of the Notch signaling pathway. By mimicking a key protein-protein interaction interface, **SAHM1** effectively disrupts the formation of the Notch transcriptional activation complex, a critical step in the propagation of Notch signaling.^[1] ^[2] This guide provides a comprehensive overview of the structure, mechanism of action, and experimental characterization of the **SAHM1** peptide.

Molecular Structure of SAHM1

SAHM1 is a hydrocarbon-stapled α -helical peptide, a class of molecules designed to maintain a helical conformation, which is often crucial for biological activity but can be unstable in short, unmodified peptides.^[2] This stabilization enhances cell permeability and resistance to proteolytic degradation.

Primary Structure and Modifications

The primary structure of **SAHM1** is a 16-amino acid sequence derived from the MAML1 protein. The sequence and its modifications are detailed below:

- Sequence: Ac-AERLRRRXLCRXHHST-NH₂

- Modifications:
 - N-terminus: Acetylated (Ac) Alanine (Ala-1) is preceded by a β -Alanine spacer.
 - C-terminus: Amidated.
 - Stapling: The "X" residues at positions 9 and 13 represent the non-natural amino acid (S)-2-(4-pentenyl)alanine. These residues are covalently linked through a process called ring-closing olefin metathesis, creating a hydrocarbon "staple" that locks the peptide into an α -helical conformation.

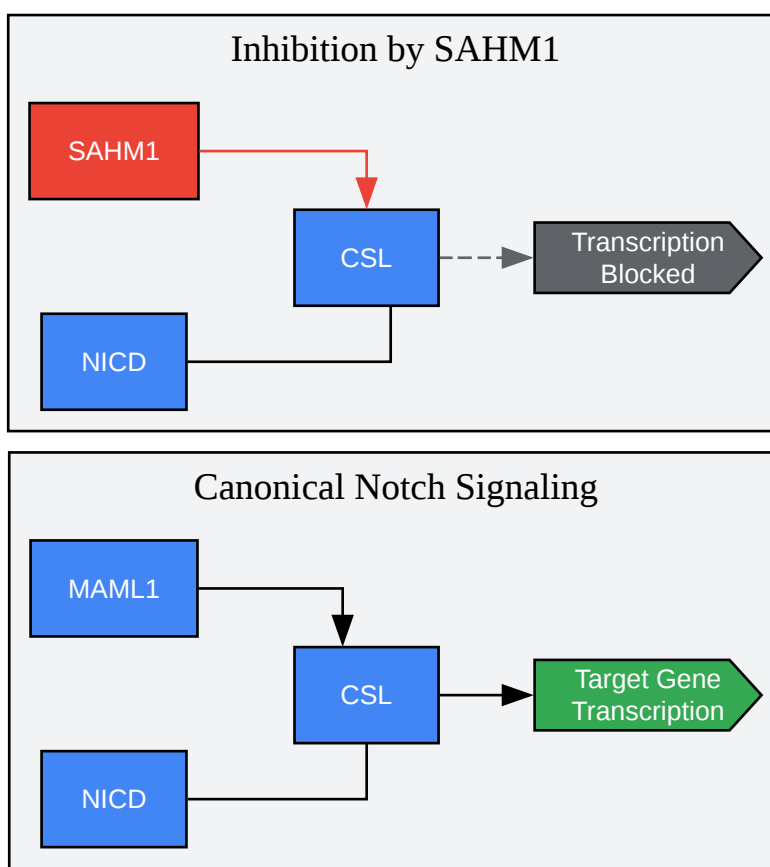
Physicochemical Properties

Property	Value	Reference
Molecular Weight	2196.58 g/mol	
Molecular Formula	C ₉₄ H ₁₆₂ N ₃₆ O ₂₃ S	
Purity	≥90% (as determined by HPLC)	
Solubility	Soluble to 1 mg/ml in water	

Mechanism of Action: Inhibition of the Notch Signaling Pathway

SAHM1 functions by directly targeting the protein-protein interface of the Notch transcriptional activation complex. In canonical Notch signaling, the intracellular domain of the Notch receptor (ICN) translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator MAML1 (Mastermind-like 1). This ternary complex then recruits other transcriptional machinery to activate the expression of Notch target genes.

SAHM1 was designed to mimic the α -helical region of MAML1 that binds to the ICN-CSL complex. By competitively binding to this complex, **SAHM1** prevents the recruitment of endogenous MAML1, thereby inhibiting the assembly of a functional transcriptional activation complex and suppressing Notch target gene expression.



Mechanism of SAHM1 Action

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Caption: **SAHM1** competitively inhibits the formation of the Notch transcriptional activation complex.

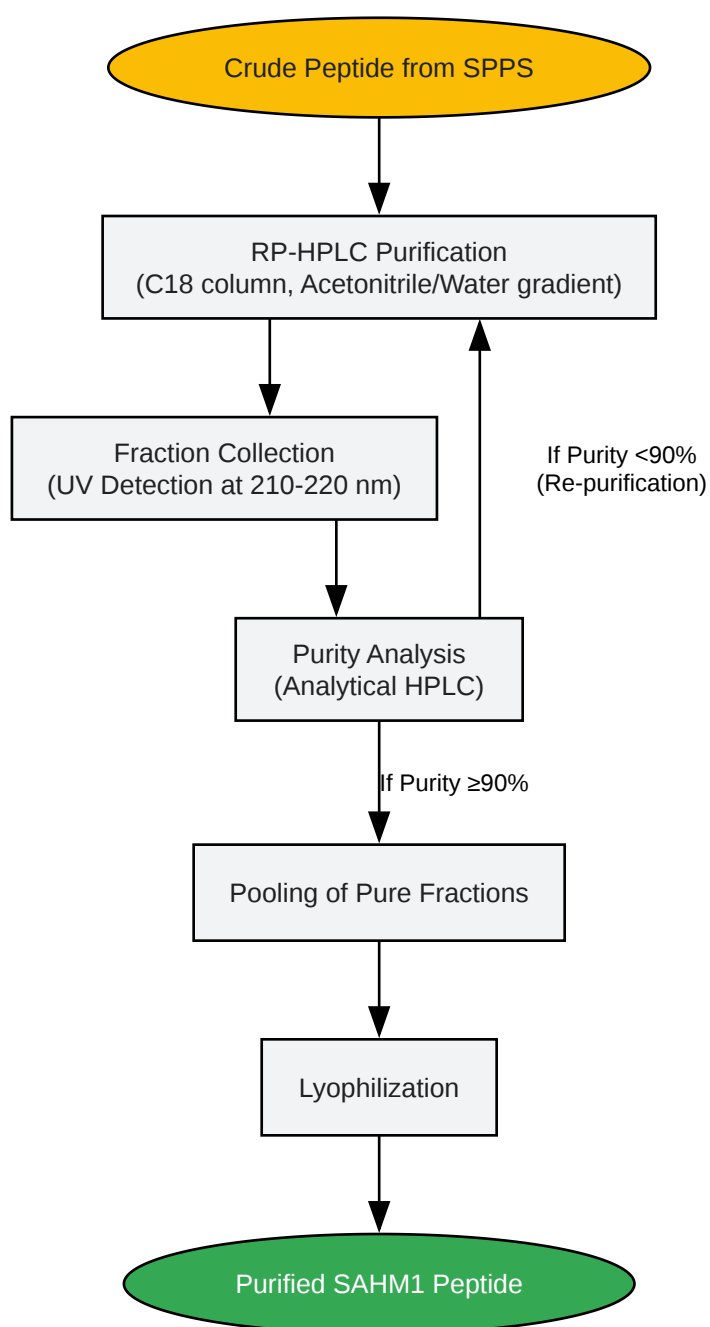
Experimental Protocols

Peptide Synthesis and Purification

Synthesis: **SAHM1** is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The non-natural amino acid (S)-2-(4-pentenyl)alanine is incorporated at the desired positions during synthesis. The hydrocarbon staple is formed by ring-closing olefin metathesis using a Grubbs catalyst.

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

- Stationary Phase: C18-modified silica column.
- Mobile Phase: A gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA).
- Detection: UV absorbance at 210-220 nm.
- Post-Purification: Fractions containing the pure peptide are pooled and lyophilized to yield a powder.



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Caption: General workflow for the purification of **SAHM1** peptide.

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to confirm the α -helical conformation of **SAHM1**. The stapling process is expected to increase the helicity of the peptide compared to its unstapled counterpart.

- **Sample Preparation:** Peptides are dissolved in a suitable buffer, such as phosphate-buffered saline (PBS).
- **Instrumentation:** A CD spectrometer is used to measure the differential absorption of left and right-handed circularly polarized light over a range of wavelengths (typically 190-260 nm).
- **Data Analysis:** α -helical structures exhibit characteristic CD spectra with minima at approximately 208 and 222 nm and a maximum around 195 nm. The mean residue ellipticity is calculated to quantify the helical content.

Functional Assays

Fluorescence Polarization Assay for Binding Affinity: This assay is used to quantify the binding of **SAHM1** to the ICN-CSL complex.

- **Reagents:**
 - Fluorescently labeled **SAHM1** (e.g., FITC-**SAHM1**).
 - Purified ICN and CSL proteins.
- **Procedure:**
 - A constant concentration of FITC-**SAHM1** is incubated with increasing concentrations of the ICN-CSL complex.
 - The fluorescence polarization of the sample is measured.

- Principle: When the small, rapidly tumbling FITC-**SAHM1** binds to the larger ICN-CSL complex, its rotational motion slows, leading to an increase in fluorescence polarization.
- Data Analysis: The dissociation constant (K_d) is determined by fitting the binding curve. A lower K_d value indicates higher binding affinity.

Luciferase Reporter Assay for Notch Inhibition: This cell-based assay measures the ability of **SAHM1** to inhibit Notch-mediated transcription.

- Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with:
 - A constitutively active form of Notch1 (ICN1).
 - A reporter plasmid containing the firefly luciferase gene under the control of a Notch-responsive promoter (e.g., containing CSL binding sites).
 - A control plasmid expressing Renilla luciferase for normalization.
- Treatment: Transfected cells are treated with varying concentrations of **SAHM1** or a control peptide.
- Measurement: After an incubation period, cell lysates are assayed for both firefly and Renilla luciferase activity using a luminometer.
- Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Notch-dependent transcription. A dose-dependent decrease in this ratio indicates inhibition by **SAHM1**.

Applications in Research and Drug Development

SAHM1 has been utilized as a research tool to probe the role of Notch signaling in various biological processes and disease models. Studies have demonstrated its efficacy in preclinical models of:

- T-cell Acute Lymphoblastic Leukemia (T-ALL): **SAHM1** has been shown to suppress the growth of leukemic cells and inhibit Notch1 signaling in a murine model of T-ALL.

- Allergic Asthma: In a mouse model of house dust mite-induced allergic asthma, **SAHM1** treatment reduced airway inflammation and bronchial hyperreactivity.

The successful application of **SAHM1** in these models highlights the therapeutic potential of targeting the Notch signaling pathway with stabilized peptides.

Conclusion

SAHM1 is a well-characterized, potent, and specific inhibitor of the Notch signaling pathway. Its unique stapled α -helical structure provides stability and cell permeability, making it a valuable tool for both basic research and as a potential starting point for the development of novel therapeutics targeting Notch-driven diseases. The detailed structural information and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this class of molecules.

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References

- 1. The Notch pathway inhibitor stapled α -helical peptide derived from mastermind-like 1 (SAHM1) abrogates the hallmarks of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
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